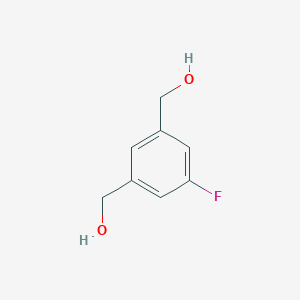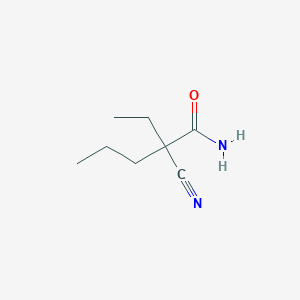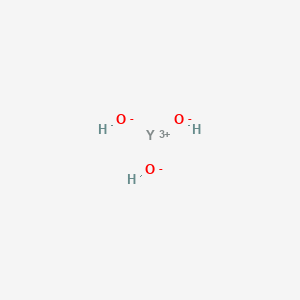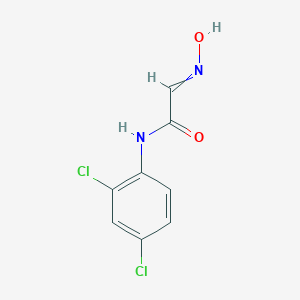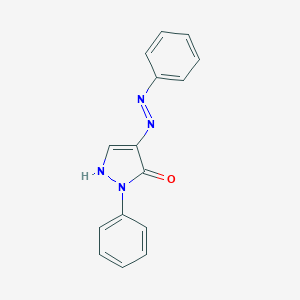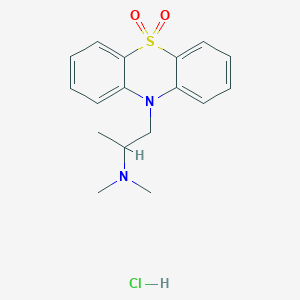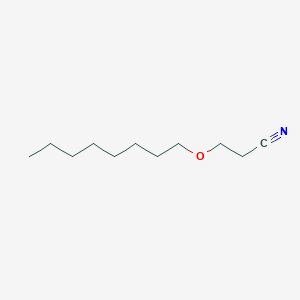![molecular formula C18H17BrO B100333 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone CAS No. 18931-44-7](/img/structure/B100333.png)
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions, due to the presence of the bromine atom.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. However, it has been reported to exhibit anti-inflammatory and antioxidant properties, which make it a potential candidate for use in the development of new drugs.
実験室実験の利点と制限
One of the major advantages of using 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone in lab experiments is its high reactivity and versatility. It can be used as a key intermediate in the synthesis of a wide range of organic compounds, making it a valuable tool for organic chemists. However, one of the limitations of using this compound is its high cost and limited availability, which can make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone. One area of research is in the development of new drugs based on the anti-inflammatory and antioxidant properties of this compound. Another potential direction is in the use of this compound as a catalyst in various chemical reactions, which could lead to the development of new synthetic methods. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
合成法
The synthesis of 1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone involves a multi-step process. The first step involves the preparation of the starting material, which is tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene. This is followed by bromination of the hexaene, which yields 11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl bromide. The final step involves the conversion of the bromide to the ketone using a suitable reagent.
科学的研究の応用
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone has been extensively studied for its potential applications in various scientific research fields. One of the major areas of research is in the field of organic synthesis, where this compound is used as a key intermediate in the synthesis of other organic compounds. It has also been studied for its potential use as a catalyst in various chemical reactions.
特性
CAS番号 |
18931-44-7 |
|---|---|
製品名 |
1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
分子式 |
C18H17BrO |
分子量 |
329.2 g/mol |
IUPAC名 |
1-(11-bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone |
InChI |
InChI=1S/C18H17BrO/c1-12(20)17-10-13-2-6-15(17)7-3-14-5-9-16(8-4-13)18(19)11-14/h2,5-6,9-11H,3-4,7-8H2,1H3 |
InChIキー |
MIIYKTUIAJTSQZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
正規SMILES |
CC(=O)C1=C2CCC3=CC(=C(CCC(=C1)C=C2)C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)


![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
